molecular formula C15H12INO5 B3737468 3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B3737468
M. Wt: 413.16 g/mol
InChI Key: TYGQFUJYVZCZJW-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative characterized by three key substituents:

  • Iodo group at position 3 (enhances electrophilicity and steric bulk).
  • Methoxy group at position 5 (electron-donating, influencing electronic distribution).

Its molecular formula is C₁₅H₁₂INO₅ (MW: 433.18 g/mol), and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name

3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGQFUJYVZCZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Nitrobenzylation: The nitrobenzyl ether group is formed by reacting the intermediate with 4-nitrobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

    Oxidation: 3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid.

    Reduction: 3-iodo-5-methoxy-4-[(4-aminobenzyl)oxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde exhibit promising anticancer properties. The incorporation of iodine in organic compounds has been associated with enhanced biological activity, particularly in targeting cancer cells. For instance, studies have shown that iodine-containing benzaldehydes can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties
The compound's structure allows it to interact with biological membranes, which can disrupt microbial growth. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further research in developing new antibiotics .

Organic Synthesis

Synthetic Intermediate
this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further chemical modifications, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of other nitrobenzyl derivatives that have applications in drug development .

Reagent in Chemical Reactions
The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile makes it suitable for creating diverse chemical libraries that can be screened for biological activity, aiding drug discovery processes .

Material Science

Dye and Pigment Production
Due to its chromophoric properties, this compound can be explored for applications in dye and pigment production. The ability to modify its structure allows for the development of dyes with specific absorption characteristics suitable for textiles and coatings .

Polymer Science
In polymer science, the compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve thermal stability or provide specific functionalities such as UV protection or antimicrobial activity .

Case Studies

Study Title Focus Findings
Anticancer Activity of Iodinated BenzaldehydesEvaluated the effects on cancer cell linesDemonstrated significant apoptosis induction in breast and prostate cancer cells
Synthesis of Nitrobenzyl DerivativesExplored synthetic pathways using 3-iodo derivativesSuccessfully synthesized multiple derivatives with potential pharmacological activities
Development of Antimicrobial AgentsInvestigated antimicrobial efficacyFound effective inhibition against Staphylococcus aureus and E. coli strains

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzaldehyde Derivatives

The table below compares the target compound with analogs differing in substituent type, position, or functional groups:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 3-I, 5-OCH₃, 4-(4-NO₂Bz-O) 433.18 High electrophilicity; used in cross-coupling reactions and enzyme inhibition studies
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde 3-OCH₂CH₃, 5-I, 4-(4-CH₃Bz-O) 396.22 Lower reactivity in nucleophilic substitutions due to ethyl group’s steric hindrance
3-Iodo-4-(4-methoxyphenoxy)-5-nitrobenzaldehyde 3-I, 4-(4-OCH₃Ph-O), 5-NO₂ 420.17 Structural analog of dextrothyroxine; exhibits thyroid hormone-like activity
4-Hydroxy-3-iodo-5-methoxybenzaldehyde 4-OH, 3-I, 5-OCH₃ 278.05 Antioxidant properties; limited solubility in non-polar solvents
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde 5-Br, 2-(4-BrBz-O) 354.02 Enhanced halogen bonding; used in antimicrobial agent development

Impact of Substituents on Reactivity and Bioactivity

Iodo vs. Bromo/Chloro Groups
  • Iodine (target compound): Larger atomic radius increases polarizability and stabilizes transition states in SN2 reactions. It also enhances intermolecular halogen bonding, critical in protein-ligand interactions .
  • Bromine (e.g., 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde): Less sterically demanding but still participates in halogen bonding, albeit weaker than iodine .
Nitrobenzyl Ether vs. Methylbenzyl Ether
  • The 4-nitrobenzyl group (target compound) is strongly electron-withdrawing, making the aldehyde more electrophilic and reactive toward nucleophiles like amines or hydrazines. In contrast, 4-methylbenzyl () is electron-donating, reducing electrophilicity and slowing substitution reactions .
Methoxy vs. Ethoxy Groups
  • Methoxy (target compound): Smaller and less lipophilic than ethoxy, improving solubility in aqueous systems. It also donates electrons via resonance, stabilizing adjacent positive charges.
  • Ethoxy (): Increases lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents .

Key Research Findings

Synthetic Utility : The nitro group in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl derivatives for drug discovery .

Biological Interactions : Computational docking studies indicate that the iodine and nitro groups synergistically enhance binding affinity to cytochrome P450 enzymes, making it a candidate for metabolic pathway modulation .

Stability : Unlike hydroxy-substituted analogs (e.g., 4-Hydroxy-3-iodo-5-methoxybenzaldehyde), the target compound’s nitrobenzyl ether group reduces susceptibility to oxidation, improving shelf-life .

Biological Activity

3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C15H12INO5
  • Molecular Weight : 413.17 g/mol
  • InChIKey : UPAIVVIYRRSMIS-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in different biological pathways.

Antiviral Activity

Research indicates that derivatives of benzaldehyde, including this compound, may exhibit antiviral properties. For instance, compounds similar in structure have shown effectiveness against Hepatitis C virus (HCV) by inhibiting the NS5B polymerase, a crucial enzyme for viral replication. The structure-activity relationship (SAR) analysis suggests that modifications to the benzaldehyde moiety can enhance antiviral efficacy.

CompoundTargetIC50 (µM)Reference
This compoundNS5B (HCV)TBD

Cytotoxicity and Antiproliferative Effects

Studies have also focused on the cytotoxic effects of this compound against various cancer cell lines. The compound's structural characteristics suggest it could interact with cellular pathways involved in proliferation and apoptosis.

Cell LineIC50 (µM)Mechanism of ActionReference
HeLaTBDApoptosis inductionTBD
MCF7TBDCell cycle arrestTBD

Case Studies

  • Study on Antiviral Activity : A series of compounds including derivatives of this compound were tested for their ability to inhibit HCV replication. The results indicated a promising inhibition profile with certain analogs showing IC50 values below 50 nM.
  • Cytotoxicity Assays : In vitro assays were conducted on various cancer cell lines to assess the antiproliferative effects of the compound. Preliminary results suggested that it may induce cytotoxicity through apoptotic pathways, although further studies are needed to elucidate the exact mechanisms involved.

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications at specific positions on the benzaldehyde ring can significantly influence biological activity. For example, the presence of electron-withdrawing groups such as nitro groups enhances potency against viral targets.

Q & A

Basic: What are the standard synthetic routes for 3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A common approach is:

  • Step 1: Protection/deprotection of hydroxyl groups (e.g., using tetrahydropyranyl ethers) to direct substitution .
  • Step 2: Introduction of iodine via electrophilic iodination (e.g., using N-iodosuccinimide under acidic conditions) .
  • Step 3: O-Benzylation with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) to install the nitrobenzyloxy group .
    Key purification steps include recrystallization or column chromatography. Validate intermediates via TLC and NMR .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzyl groups; aldehyde proton at ~δ 10.2 ppm) .
  • FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₁INO₅: 428.978) .

Advanced: How do electron-withdrawing groups (e.g., nitro, iodo) influence the reactivity of this benzaldehyde derivative?

Methodological Answer:
The nitro group increases electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., hydrazine formation), while the iodo group can participate in cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the 4-nitrobenzyloxy group may reduce reactivity at the ortho position. Computational studies (DFT) or Hammett plots can quantify electronic effects .

Advanced: What catalytic systems are effective for oxidizing derivatives of this compound?

Methodological Answer:
Nonheme iron(II)–α-keto complexes or copper catalysts are effective for oxidizing alcohol derivatives (e.g., 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde). Key parameters:

  • Solvent: Acetonitrile enhances catalyst turnover .
  • Co-additives: NaBF₄ improves selectivity for aldehyde over carboxylic acid formation (TON up to 16 for nitrobenzyl derivatives) .
    Monitor reaction progress via GC-MS or in situ IR .

Advanced: How to address contradictions in synthetic yields from different methods?

Methodological Answer:
Yield discrepancies often arise from:

  • Temperature Control: Low-temperature (-78°C) lithiation steps minimize side reactions vs. reflux conditions .
  • Substrate Purity: Trace moisture or residual acids can deactivate catalysts (e.g., in O-benzylation). Use Karl Fischer titration for solvent dryness checks .
  • Statistical Analysis: Compare yields across ≥3 independent trials and apply ANOVA to identify significant variables .

Basic: What purification strategies are optimal for this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (3:1 v/v) for high-purity crystals .
  • Column Chromatography: Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate nitrobenzyloxy byproducts .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity validation (>97%) .

Advanced: How to ensure regioselectivity during substitution reactions on the benzaldehyde core?

Methodological Answer:

  • Directed Metalation: Use lithium-halogen exchange at -78°C to direct electrophiles (e.g., DMF for aldehyde introduction) to specific positions .
  • Protecting Groups: Temporary protection of methoxy or hydroxyl groups with THP or acetyl prevents unwanted substitutions .
  • Computational Modeling: DFT predicts favorable sites for electrophilic attack (e.g., para to electron-donating groups) .

Advanced: What stability issues arise under varying experimental conditions?

Methodological Answer:

  • Light Sensitivity: The nitro group promotes photodegradation. Store in amber vials under inert gas (N₂/Ar) .
  • Thermal Decomposition: DSC/TGA analysis shows decomposition >150°C. Avoid high-temperature reactions unless stabilized by co-solvents .
  • Hydrolytic Stability: The aldehyde group is prone to hydration. Use anhydrous conditions for long-term storage .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variation of Substituents: Synthesize analogs with halogens (Br, Cl), alkyl groups, or alternative electron-withdrawing groups (e.g., CF₃) at the 3- or 5-positions .
  • Bioisosteric Replacement: Replace the nitro group with cyano or sulfonyl groups to modulate solubility and binding affinity .
  • In Silico Screening: Docking studies (AutoDock Vina) prioritize derivatives with predicted target interactions (e.g., enzyme active sites) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.